Neoprontosil
Overview
Description
N-Nitroso-N-methylurea is an organic compound with the chemical formula C₂H₅N₃O₂. It is known for its potent carcinogenic, mutagenic, and teratogenic properties. This compound is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurea can be synthesized by reacting methylamine with nitrous acid. The reaction typically involves the following steps:
- Methylamine is treated with hydrochloric acid to form methylammonium chloride.
- Sodium nitrite is then added to the solution, resulting in the formation of nitrous acid in situ.
- The nitrous acid reacts with methylammonium chloride to produce N-Nitroso-N-methylurea .
Industrial Production Methods: Industrial production of N-Nitroso-N-methylurea is not common due to its hazardous nature. small-scale synthesis for research purposes follows the same basic principles as the laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylurea undergoes several types of chemical reactions, including:
Alkylation: It transfers its methyl group to nucleophilic sites in DNA, leading to mutations.
Decomposition: It decomposes to form diazomethane, a highly reactive and useful reagent in organic synthesis.
Common Reagents and Conditions:
Alkylation Reactions: These reactions typically occur under mild conditions, often in aqueous or organic solvents.
Decomposition Reactions: Decomposition to diazomethane can be induced by heating or by reaction with strong bases.
Major Products:
Alkylation Products: Methylated nucleobases in DNA.
Decomposition Products: Diazomethane, water, carbon dioxide, and ammonia.
Scientific Research Applications
N-Nitroso-N-methylurea has several applications in scientific research:
Mechanism of Action
N-Nitroso-N-methylurea exerts its effects primarily through alkylation. It transfers its methyl group to nucleophilic sites in DNA, leading to the formation of methylated nucleobases. This alkylation can cause mispairing during DNA replication, resulting in mutations. The compound’s ability to induce mutations makes it a potent carcinogen .
Comparison with Similar Compounds
N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a methyl group.
N-Nitroso-N-methylcarbamide: Another related compound with similar chemical properties.
Uniqueness: N-Nitroso-N-methylurea is unique due to its high reactivity and ability to induce specific mutations in DNA. Its use as a precursor for diazomethane synthesis also sets it apart from other nitroso compounds .
Properties
IUPAC Name |
6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNLQYPLYWQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133-60-8 (di-hydrochloride salt) | |
Record name | Neoprontosil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0074500, DTXSID90861788 | |
Record name | Neoprontosil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-38-7, 133-60-8 | |
Record name | 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoprontosil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoprontosil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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